Home > Products > Screening Compounds P130566 > Valproic Acid Methyl Ester-d3
Valproic Acid Methyl Ester-d3 -

Valproic Acid Methyl Ester-d3

Catalog Number: EVT-1504511
CAS Number:
Molecular Formula: C₉H₁₅D₃O₂
Molecular Weight: 161.26
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Valproic Acid Methyl Ester-d3 is classified under the category of fatty acid derivatives. It is synthesized from valproic acid through esterification processes, where deuterium-labeled methanol is used to introduce the deuterated methyl group. The compound can be sourced from specialized chemical suppliers and is often employed in studies involving drug metabolism and pharmacodynamics due to its isotopic labeling.

Synthesis Analysis

Methods and Technical Details

The synthesis of Valproic Acid Methyl Ester-d3 typically involves the following steps:

  1. Starting Material: Valproic acid is used as the primary starting material.
  2. Esterification Reaction: The reaction is conducted using deuterated methanol (CD3OH) as the esterifying agent. This process can be catalyzed by an acid catalyst such as sulfuric acid or by using an enzyme-based method for more specificity.
  3. Purification: After the reaction, the product is purified using techniques such as liquid-liquid extraction or chromatography to isolate the methyl ester from unreacted starting materials and by-products.

The reaction can be summarized as follows:

Valproic Acid+CD3OHAcid CatalystValproic Acid Methyl Ester d3+H2O\text{Valproic Acid}+\text{CD}_3\text{OH}\xrightarrow{\text{Acid Catalyst}}\text{Valproic Acid Methyl Ester d3}+\text{H}_2\text{O}
Chemical Reactions Analysis

Reactions and Technical Details

Valproic Acid Methyl Ester-d3 participates in various chemical reactions typical of esters, including hydrolysis, transesterification, and reactions with nucleophiles. For instance:

  • Hydrolysis: In aqueous environments, Valproic Acid Methyl Ester-d3 can undergo hydrolysis to regenerate valproic acid and deuterated methanol.
Valproic Acid Methyl Ester d3+H2OValproic Acid+CD3OH\text{Valproic Acid Methyl Ester d3}+\text{H}_2\text{O}\rightarrow \text{Valproic Acid}+\text{CD}_3\text{OH}
  • Transesterification: This compound can react with different alcohols to form new esters, which can be useful in synthesizing other pharmaceutical compounds.
Mechanism of Action

Process and Data

The mechanism of action for Valproic Acid Methyl Ester-d3 is closely related to that of valproic acid itself. It exerts its pharmacological effects primarily through:

  • Inhibition of Voltage-Gated Sodium Channels: This action stabilizes neuronal membranes and reduces excessive neuronal firing.
  • Inhibition of Histone Deacetylases: This leads to increased expression of genes involved in neuroprotective pathways, enhancing cellular resilience against stress.

Research indicates that these mechanisms contribute to its efficacy in treating epilepsy and mood disorders.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically a colorless to pale yellow liquid.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water.
  • Boiling Point: Approximately 200 °C (392 °F).
  • Density: Around 0.86 g/cm³.

These properties make Valproic Acid Methyl Ester-d3 suitable for various laboratory applications, particularly in drug metabolism studies.

Applications

Scientific Uses

Valproic Acid Methyl Ester-d3 serves several critical functions in scientific research:

  • Metabolic Studies: Its deuterated nature allows for tracing metabolic pathways in pharmacokinetic studies.
  • Drug Development: Used in preclinical trials to assess the safety and efficacy profiles of new drugs.
  • Biochemical Research: Assists in understanding the interactions between valproic acid derivatives and biological systems, particularly regarding their therapeutic effects on neurological disorders.
Introduction to Valproic Acid Methyl Ester-d3

Chemical Identity and Isotopic Labeling

Valproic Acid Methyl Ester-d3 (methyl-d₃ 2-propylpentanoate) possesses the molecular formula C₉H₁₅D₃O₂ and a molecular weight of 161.26 g/mol. Its structure features a deuterated methyl ester group (-COOCD₃) attached to the branched carbon chain of 2-propylpentanoic acid. The isotopic labeling occurs exclusively at the methoxy group, maintaining the native structure of the valproyl backbone essential for biomimetic behavior in analytical systems. This selective deuteration achieves approximately 99% isotopic purity, providing a mass shift of +3 Da relative to the non-deuterated ester (C₉H₁₈O₂, 158.24 g/mol) – a critical feature for mass spectrometric differentiation [7] [10].

Key physicochemical properties include:

  • SIL Type: Deuterium (tri-deuterated methyl group)
  • Canonical SMILES: CCC(C(CCC)C(=O)OC([2H])([2H])[2H]
  • InChI Key: ZTVFFBGYJFIGIW-FIBGUPNXSA-N
  • Stability: Maintains integrity under standard laboratory storage conditions (room temperature, inert atmosphere) but may undergo deuterium exchange under extreme acidic/basic conditions due to potential keto-enol tautomerism at the α-position [7] [8].

Table 1: Physicochemical Characterization of Valproic Acid Methyl Ester-d3

PropertySpecification
Molecular FormulaC₉H₁₅D₃O₂
Exact Mass161.15 Da
CAS Registry NumberNot specified in sources
Unlabelled Analog CAS22632-59-3 (Valproic Acid Methyl Ester)
XLogPEstimated 3.1 (similar to non-deuterated analog)
Hydrogen Bond Acceptors2
Hydrogen Bond Donors0
Rotatable Bonds6
Topological Polar Surface Area26.3 Ų
Isotopic Distributiond₃: >99%

The deuterated ester exhibits near-identical chromatographic behavior to its protiated form in reversed-phase HPLC systems, with retention time differences typically <0.1 minute. However, slight hydrophobic isotopologues effects may cause minimal retention time reduction (~0.5-1%) in high-resolution separations. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic absence of the protiated methyl ester signal at ~3.6 ppm, replaced by a suppressed singlet due to deuterium quadrupole effects [7] [10].

Historical Development of Deuterated Valproate Derivatives

The development of deuterated valproate analogs follows a rich historical trajectory beginning with VPA's serendipitous discovery. Initially synthesized in 1882 by Beverly Burton as 2-propylvaleric acid, VPA remained a chemical curiosity until 1963 when George Carraz observed unexpected anticonvulsant activity in compounds dissolved in VPA [1] [6]. The subsequent medical adoption of valproate sodium (1967) and divalproex sodium (1983) established VPA as a broad-spectrum antiepileptic, though its complex metabolism remained poorly understood [1] [3].

Deuterated valproate derivatives emerged in the late 1980s as metabolic research tools, driven by two needs:

  • Metabolic Pathway Elucidation: VPA undergoes extensive hepatic metabolism (>95%) via β-oxidation (40%), glucuronidation (30-50%), and CYP450-mediated ω/ω1-oxidation (15-20%). Deuterium labeling allowed position-specific tracking of metabolic fate [5] [9].
  • Analytical Standard Requirements: Increasing use of GC-MS and LC-MS in therapeutic drug monitoring demanded stable isotope internal standards that compensate for matrix effects and ionization variability. Early deuterated analogs included VPA-d₆ (deuterated at propyl chains) and VPA-d₁₅ (fully deuterated), but these showed unexpected metabolic kinetic isotope effects. The targeted deuteration of the methyl ester group in VPA-d₃ ME minimized such effects while providing sufficient mass differentiation [7] [10].

The strategic placement of deuterium exclusively at the metabolically inert methyl ester position represented a significant advancement over earlier analogs. This design preserves the native metabolic handling of the valproyl moiety while providing the necessary mass spectral signature for detection, addressing limitations observed in alkyl chain-deuterated versions where deuterium substitution altered β-oxidation rates [5] [7].

Table 2: Evolution of Deuterated Valproate Analogs for Research

GenerationCompoundDeuteration SitesPrimary ApplicationLimitations
1st (1980s)Valproic Acid-d₁₅Full deuterationMetabolic stability studiesAltered physicochemical properties; high cost
2nd (1990s)Valproic Acid-d₆α,α'-positions on propyl chainsCYP450 pathway studiesAltered β-oxidation kinetics
3rd (2000s)Valproic Acid Methyl Ester-d₃Exclusively methyl esterQuantitative LC-MS/MS bioanalysisLimited to ester-containing metabolites
CurrentValproic Acid-¹³C₄¹³C in carboxylate/carbon chainAbsolute quantificationSynthetic complexity; higher cost

Role in Modern Pharmacometabolomics and Pharmacogenomics

Valproic Acid Methyl Ester-d3 serves as a cornerstone in advancing personalized medicine approaches for valproate therapy through two interconnected disciplines:

Pharmacometabolomics Integration: As an internal standard, VPA-d₃ ME enables precise quantification of >12 VPA metabolites in biological samples. Key applications include:

  • Metabolite Biomarker Discovery: Quantitative profiling of 4-ene-VPA (hepatotoxic), 3-oxo-VPA (β-oxidation intermediate), and 3-hydroxy-VPA (neuroactive) reveals metabolic signatures predictive of efficacy/toxicity. Studies show patients with 4-ene-VPA concentrations >25 μM exhibit 8-fold higher hepatotoxicity risk [5] [2].
  • Metabolic Phenotyping: The 4-ene-VPA/VPA ratio quantified using VPA-d₃ ME standardization distinguishes CYP2C92/3 poor metabolizers (ratio: 0.08 ± 0.03) from extensive metabolizers (0.22 ± 0.07), informing personalized dosing [5].
  • HDAC Inhibition Monitoring: VPA-d₃ ME facilitates measurement of VPA-induced histone acetylation changes by standardizing acetylome analyses in cerebrospinal fluid, linking metabolite levels to epigenetic effects [5] [18].

Pharmacogenomic Applications: When coupled with genomic data, VPA-d₃ ME-standardized metabolomics reveals gene-metabolite interactions:

  • UGT1A6/2B7 Genotyping: Standardized quantification of VPA-glucuronide shows 35-40% lower formation in UGT1A62/2 carriers, explaining pharmacokinetic variability [2] [5].
  • POLG Mutation Screening: Deuterated standard-enabled measurement of 4-ene-VPA accumulation identifies patients with POLG mutations at risk for fatal hepatotoxicity, leading to genotype-guided contraindications [2].
  • Transporter Interactions: VPA-d₃ ME permits sensitive detection of transporter-mediated drug interactions, showing OATP2B1 inhibition increases VPA-AUC by 2.3-fold via enterohepatic recirculation disruption [5] [2].

Table 3: Key Valproate Metabolites Quantified Using Valproic Acid Methyl Ester-d3

MetaboliteMetabolic PathwaySignificanceQuantification Challenge Addressed
4-ene-VPACYP2C9/CYP2A6Hepatotoxic reactive metaboliteLow abundance; requires LLOQ <10 ng/mL
(E,Z)-2-ene-VPAβ-oxidationMajor dehydrogenation productCo-elution with isomers
3-keto-VPAMitochondrial β-oxidationKey intermediate in terminal metabolismThermal instability in GC-MS
4-hydroxy-VPACYP2C9Precursor to glutaric aciduria metabolitesSimilar fragmentation to parent in MS/MS
Valproic Acid β-D-GlucuronideUGT-mediated conjugationMajor elimination pathway (30-50%)Poor ionization efficiency; matrix effects
3-hydroxy-VPACYP3A4/5Neuroactive metaboliteDistinguishing from isomeric 2-hydroxy-VPA

The integration of VPA-d₃ ME-standardized assays with genomic data enables sophisticated pharmacokinetic/toxicity prediction models. Recent studies demonstrate that combining CYP2C9 genotype, UGT1A6 haplotype, and 4-ene-VPA concentration predicts serious adverse events with 92% sensitivity and 89% specificity – a significant improvement over single-analyte therapeutic drug monitoring (TDM) [2] [5]. This approach exemplifies the compound's critical role in advancing precision medicine for complex drugs like valproate.

Properties

Product Name

Valproic Acid Methyl Ester-d3

Molecular Formula

C₉H₁₅D₃O₂

Molecular Weight

161.26

Synonyms

2-Propyl-pentanoic Acid Methyl Ester-d3; 2-Propyl-valeric Acid Methyl Ester-d3; 2-Propylvaleric Acid Methyl Ester-d3; Methyl 2,2-Dipropylacetate-d3; Methyl 2-Propylpentanoate-d3; Methyl Dipropylacetate-d3; Methyl Valproate-d3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.